2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a thiazole ring, and an ethoxyphenyl group.
Preparation Methods
The synthesis of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps:
Acylation of Phenol: Phenol is acylated to produce phenyl isobutyrate.
Fries Rearrangement: Phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.
Ethylation: The ketone is ethylated to form 4-ethoxyphenyl-α-methylethyl ketone.
Halogenation: The ethylated ketone is halogenated to produce 4-ethoxyphenyl-α-halo-α-methylethyl ketone.
Conversion to Halo Ketal: The halo ketone is converted to a halo ketal.
Rearrangement and Hydrolysis: The halo ketal undergoes rearrangement and subsequent hydrolysis to yield 2-(4-ethoxyphenyl)-2-methyl propionic acid.
Esterification: The acid is esterified to form 2-(4-ethoxyphenyl)-2-methyl propionic acid alkyl ester.
Final Conversion: The alkyl ester is treated with an alkali metal in the presence of an alcohol to produce 2-(4-ethoxyphenyl)-2-methyl propyl alcohol.
Chemical Reactions Analysis
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include halogens, alkali metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:
Etofenprox: A similar compound with insecticidal properties and low mammalian toxicity.
2-(4-Ethoxyphenyl)-2-methylpropyl alcohol: A precursor in the synthesis of the target compound.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXAYZWJDSUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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